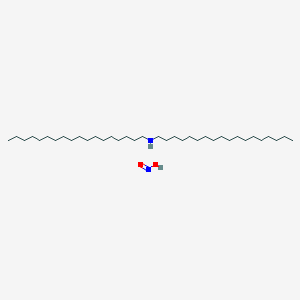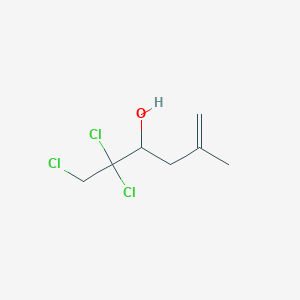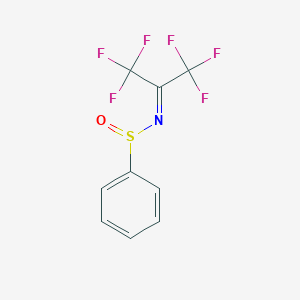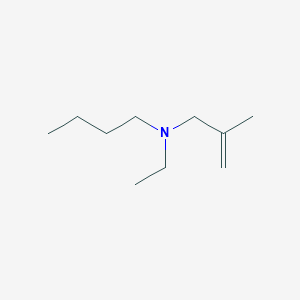
Butyl phenyl(propan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl phenyl(propan-2-yl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl phenyl(propan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl alcohol and propan-2-amine. The reaction typically occurs under mild conditions, with the use of a catalyst such as cesium carbonate to facilitate the formation of the carbamate bond . Another method involves the use of carbon dioxide and halides in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
Butyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Butyl phenyl(propan-2-yl)carbamate has several scientific research applications:
作用机制
The mechanism of action of butyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s, where increased acetylcholine levels can improve cognitive function .
相似化合物的比较
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but lacks the butyl group, affecting its reactivity and applications.
tert-Butyl carbamate: Contains a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to butyl phenyl(propan-2-yl)carbamate, but with different removal conditions.
Uniqueness
This compound is unique due to its combination of butyl, phenyl, and propan-2-yl groups, which confer specific chemical properties and reactivity. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
属性
CAS 编号 |
62604-33-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
butyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI 键 |
IZSAHFFVVMQKEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N(C1=CC=CC=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)


![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)




![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)

